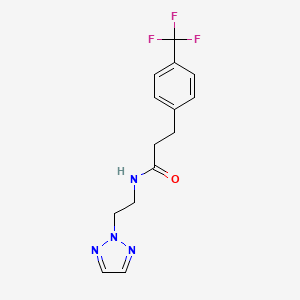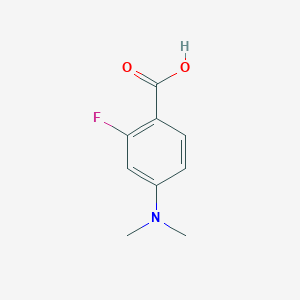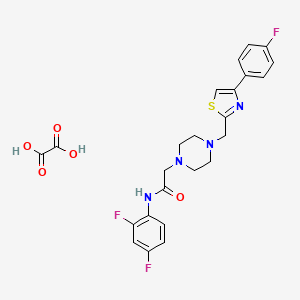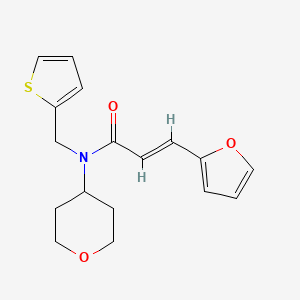
6-(3-(5-Bromo-2-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 5-Bromo-2-methoxyphenyl group, which is a phenyl ring with a bromine atom at the 5th position and a methoxy group at the 2nd position . It also contains a propanoyl group, a 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine group, and a carbonitrile group. The exact structure and properties of this compound would depend on how these groups are connected.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 5-Bromo-2-methoxyphenyl group would contribute to the aromaticity of the compound, while the propanoyl and carbonitrile groups would introduce polar characteristics .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a substitution reaction, or the nitrile group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a nitrile group could increase its polarity, while the aromatic ring could contribute to its stability .Scientific Research Applications
Synthesis and Chemical Characterization
Intermediate for Anti-inflammatory Agents : Compounds similar to the one mentioned are often intermediates in the synthesis of non-steroidal anti-inflammatory agents. A practical synthesis method using environmentally benign reagents points to the compound's role in sustainable chemical processes (Xu & He, 2010).
Antibacterial Activity : Heterocyclic compounds derived from chalcone and similar structures exhibit antibacterial properties, showcasing the potential for these compounds in medical research and applications (Khan, 2017).
Antimicrobial Properties : Derivatives of similar naphthyridine structures have been synthesized and shown to possess antimicrobial activities, indicating their relevance in developing new antimicrobial agents (Bedair et al., 2001).
Cancer Research : Naphthyridine derivatives demonstrate anticancer activities in cell lines, such as inducing necroptosis and apoptosis in human melanoma cells, suggesting a potential avenue for cancer treatment research (Kong et al., 2018).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Naphthyridine derivatives have shown efficacy as corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications and materials science (Singh et al., 2016), (Ansari & Quraishi, 2015).
properties
IUPAC Name |
6-[3-(5-bromo-2-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-26-17-4-3-15(20)9-12(17)2-5-18(24)23-7-6-16-14(11-23)8-13(10-21)19(25)22-16/h3-4,8-9H,2,5-7,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOUBKCVSAZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(5-Bromo-2-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(piperidin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2688266.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)


![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2688276.png)




![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2688287.png)